![molecular formula C15H13NO4 B1339248 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one CAS No. 32437-48-2](/img/structure/B1339248.png)
1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one
Übersicht
Beschreibung
The compound 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one is a complex organic molecule that features a nitrophenyl group attached through a methoxy linkage to a phenyl ethanone structure. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the molecule .
Synthesis Analysis
The synthesis of related compounds involves the use of various reagents and conditions to introduce specific functional groups to the core structure. For instance, the synthesis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime involves the reaction of a triazole derivative with hydroxylamine hydrochloride in dry ethanol, yielding a product with an oxime functional group . This suggests that the synthesis of 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one could similarly involve the use of a nitration reaction to introduce the nitro group, followed by a methoxylation step to attach the methoxyphenyl moiety.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one can be elucidated using techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy. For example, the charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone using X-ray and neutron diffraction data reveals details about intra- and intermolecular bonding features, including the extent of pi-delocalization . This indicates that the molecular structure of the compound may also exhibit significant delocalization, affecting its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactions involving compounds with nitrophenyl groups can be quite diverse. The paper on the hydrogenation of 1-methoxy-2,4-(nitrophenyl)-ethane to its corresponding amine derivative demonstrates the reactivity of the nitro group under catalytic conditions . This implies that 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one could undergo similar reduction reactions, potentially yielding a variety of amine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one can be inferred from studies on similar molecules. The presence of a nitro group and a methoxy linkage suggests that the compound would exhibit polar characteristics, influencing its solubility and interaction with solvents. The study of mass transfer resistances in the hydrogenation of a related compound indicates that temperature and pressure can significantly affect the reaction rates, which could also be relevant for the compound .
Wissenschaftliche Forschungsanwendungen
Molecular and Supramolecular Architecture
A study discussed the influence of molecular functionalities present in a group of compounds, including one with a 4-nitrophenyl moiety, on their molecular structures, intermolecular contacts, and supramolecular arrangements. Ab initio calculations helped in understanding the electrostatic charge distributions and electron density, providing insights into donor-acceptor interactions and the impact of substituents like the nitro group on self-assembly processes (Silva et al., 2015).
Photophysical Properties for Sensor Applications
Research on nitro-group-containing π-conjugated naphthalene derivatives with weak donor–strong acceptor systems revealed unique solvent-dependent fluorescence. This characteristic, particularly in compounds with 4-nitrophenyl groups, suggests potential for environmental fluorescence sensor applications. The study highlights how solvent polarity influences the fluorescence of these compounds, with significant implications for detecting environmental changes (Hachiya et al., 2013).
Reactivity and Conformational Analysis
A computational assessment on a synthesized arylpiperazine-based compound, related to "1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one," explored its biochemical properties, vibrational assignments, and potential docking mechanism as an agonist in the human GABA receptor. This study underscores the importance of understanding the molecular structure and reactivity properties for developing pharmacologically active compounds (Onawole et al., 2017).
Chemical Transformations and Stability
Investigations into the electrochemical reduction of nitrophenyl derivatives in protic media provide insights into the reactivity and stability of such compounds. The study compared the reduction potentials of nitro compounds to their nitroso counterparts, highlighting the impact of substituents on the reduction process. This research aids in understanding the chemical behavior of nitrophenyl compounds under various conditions (Núñez-Vergara et al., 2005).
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy, along with DFT calculations, were employed to evaluate the molecular properties of a compound structurally related to "1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one." Such studies are crucial for determining the molecular geometry, electronic structure, and reactivity descriptors, offering a comprehensive understanding of these compounds' chemical behavior (Rahmani et al., 2019).
Eigenschaften
IUPAC Name |
1-[2-[(4-nitrophenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-11(17)14-4-2-3-5-15(14)20-10-12-6-8-13(9-7-12)16(18)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVMNHBAJBTQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569892 | |
| Record name | 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one | |
CAS RN |
32437-48-2 | |
| Record name | 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

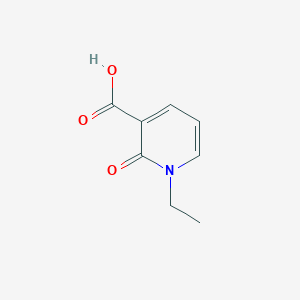
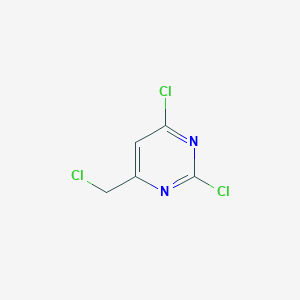
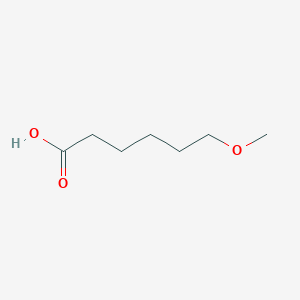
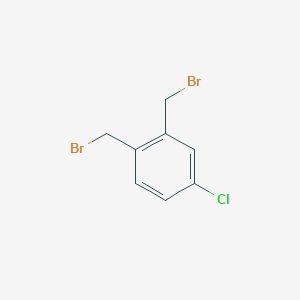
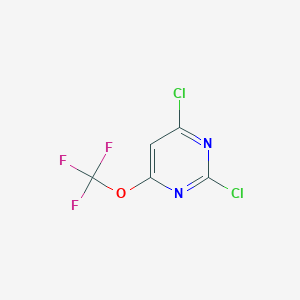
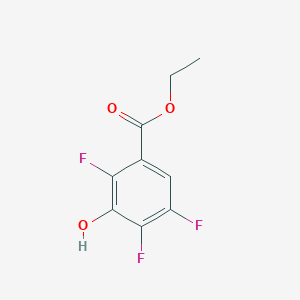
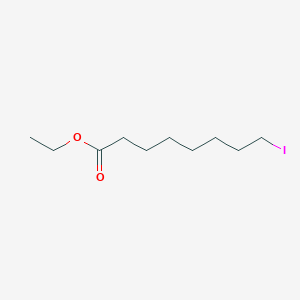
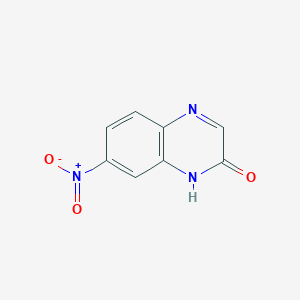
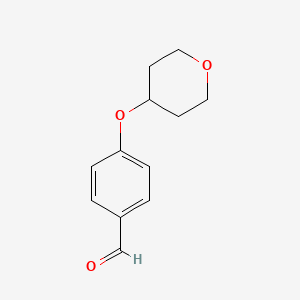
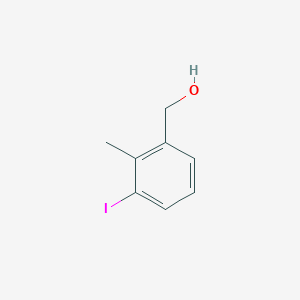
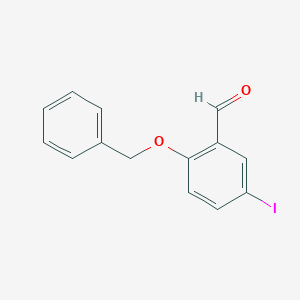
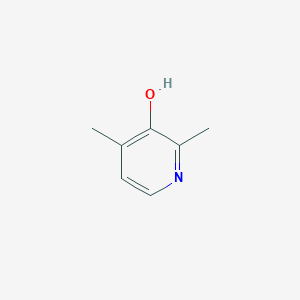
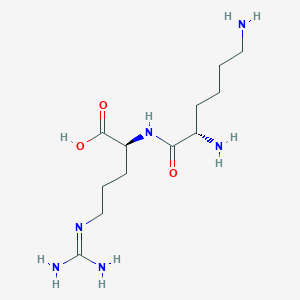
![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)